molecular formula C22H18NO2P B1315435 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione CAS No. 28118-79-8

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

Cat. No. B1315435
CAS RN: 28118-79-8
M. Wt: 359.4 g/mol
InChI Key: GNAVAQXUNJPBEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .


Chemical Reactions Analysis

Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .

Scientific Research Applications

Synthesis of γ-Butyrolactonylidene Derivatives

Methods

The synthesis typically involves the reaction of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione with various reagents to form the desired lactonylidene derivatives .

Results

The resulting compounds have applications in the synthesis of more complex molecules, although specific yields and reaction conditions were not detailed in the search results.

Anti-HIV Pronucleotide Synthesis

Methods

The synthesis involves the preparation of nucleoside di- and triphosphates that can act as potential pronucleotides in anti-HIV therapy .

Results

These compounds could provide a new generation of anti-HIV drugs, with the synthesis strategies and biological activity being a focus of current research .

Crystallography and Structural Analysis

Methods

The compound’s crystal structure is analyzed through X-ray crystallography, revealing interactions such as C—H···O hydrogen bonds .

Results

The structural data obtained can inform the design of new compounds and the understanding of molecular behavior in solid-state chemistry .

Safety And Hazards

The safety data sheet for a similar compound, 3-(Triphenylphosphoranylidene)dihydrofuran-2-(3H)-one, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAVAQXUNJPBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544985
Record name 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

CAS RN

28118-79-8
Record name 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Maleimide (0.60 g, 6.05 mmol) and triphenylphosphine (1.57 g, 5.97 mmol) were dissolved in 40 mL of acetone and the reaction mixture was stirred at 65° C. for 1 h. After cooling down to room temperature, the solid was collected by filtration, washed with acetone, and dried to afford compound 11 in 82.5% (1.77 g) yield as a white solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an anhydrous acetone (60 mL), a solution including maleimide (6 g, 61.81 mmol) and triphenylphosphine (16.2 g, 61.76 mmol) was refluxed for 1 hour. After cooling, a precipitate was filtered, and a filter cake was washed with cold acetone (20 mL). Under reduced pressure, the washed filter cake was dried to obtain a white solid Compound 36a (20.428 g, 92%). The solid was used in following steps without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
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3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
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Reactant of Route 5
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Reactant of Route 6
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione

Citations

For This Compound
4
Citations
AGM Barrett, HB Broughton, SV Attwood… - The Journal of …, 1986 - ACS Publications
After a series of model reactions, D-ribose (2) was reacted with 3-(triphenylphosphoranylidene)-2, 5-pyrrolidinedione (8a) in THF at reflux to produce 3 (£)-(2 (S), 3 (S), 4 (R), 5-…
Number of citations: 71 pubs.acs.org
G Brackman, AAA Al Quntar, CD Enk, I Karalic… - Bioorganic & medicinal …, 2013 - Elsevier
Two focused libraries based on two types of compounds, that is, thiazolidinediones and dioxazaborocanes were designed. Structural resemblances can be found between …
Number of citations: 65 www.sciencedirect.com
M Ishihara, T Tsuneya, H Shiota, M Shiga… - The Journal of …, 1986 - ACS Publications
As a flavor of quince fruit, four new bicyclo [4.3. 0] nonanes, 2, 2, 6, 7-tetramethylbicyclo [4.3. 0] nona-4, 7, 9 (l)-triene (1),(+)-2, 2, 6, 7-tetramethylbicyclo [4.3. 0] nona-4, 9 (l)-dien-8-one (…
Number of citations: 39 pubs.acs.org
P Rosenqvist - utupub.fi
Interest in natural products as pharmaceutical leads has recently resurfaced due to increasing understanding towards the biosynthesis of natural compounds as well as advancements …
Number of citations: 0 www.utupub.fi

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